molecular formula C18H23N5O3 B15334743 3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide

3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide

Cat. No.: B15334743
M. Wt: 357.4 g/mol
InChI Key: ACSQLTBPYZSGBA-UHFFFAOYSA-N
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Description

3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the construction of the pyrazine and pyrazole rings, and the introduction of the hydroxy and carbamoyl groups. The reaction conditions typically involve the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, alcohols

Major Products

Scientific Research Applications

3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine
  • 3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Sulfide

Uniqueness

The uniqueness of 3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-(1-hydroxy-3,3-dimethylbutan-2-yl)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide

InChI

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)

InChI Key

ACSQLTBPYZSGBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]

Origin of Product

United States

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